Anticancer agent 111

CYP3A4 Metabolism Inhibitor

Research on CYP3A4-mediated chemotherapeutic metabolism requires selective, well-characterized inhibitors. Generic CYP inhibitors introduce confounding off-target effects. - **Selective CYP3A4 inhibition** (IC50 3 μM) - distinct from broad-spectrum or high-potency clinical agents. - **Defined molecular identity** (C42H60O4, MW 628.92) - ideal for SAR studies & LC-MS reference standards. - **Research-grade** - validated for in vitro dose-response and cancer cell line screening. Available for immediate shipment as a certified reference material.

Molecular Formula C42H60O4
Molecular Weight 628.9 g/mol
Cat. No. B12375237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 111
Molecular FormulaC42H60O4
Molecular Weight628.9 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C
InChIInChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyZJJCNRCQQQXOBE-QBXJIERBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 111: Technical Profile and Procurement Overview


Anticancer agent 111 (compound 11) is a small-molecule cytochrome P450 inhibitor that primarily targets the CYP3A4 isoform. With a molecular formula of C42H60O4 and a molecular weight of 628.92 g/mol, this compound is supplied as a research-grade tool for studies investigating CYP3A4-mediated metabolism in cancer models . Unlike broad-spectrum CYP inhibitors, Anticancer agent 111 exhibits a distinct selectivity profile, which is critical for experimental design in oncology research where CYP3A4 is a key metabolic enzyme for many chemotherapeutic agents [1].

CYP3A4 pathway inhibition studies
Cancer metabolism research workflow
Selectivity over pan-CYP inhibitors

Why Generic CYP3A4 Inhibitors Cannot Substitute for Anticancer Agent 111 in Precision Research


Generic substitution with alternative CYP3A4 inhibitors (e.g., ketoconazole or itraconazole) is not scientifically valid due to significant differences in potency, selectivity, and off-target profiles. Anticancer agent 111 exhibits a moderate inhibitory potency (IC50 of 3 μM) that is distinct from the sub-micromolar to nanomolar potencies of clinical antifungals . This difference in potency is critical for dose-response studies in cancer research, where excessive CYP3A4 inhibition may confound results by altering the metabolism of co-administered chemotherapeutics. Furthermore, its unique molecular structure (C42H60O4) likely confers a different selectivity profile across the CYP family, a parameter that cannot be assumed when using a different chemical scaffold. The quantitative evidence below details these specific, non-interchangeable characteristics.

Potency profile mismatch Moderate inhibitory potency may not replicate with high-potency clinical antifungals.
CYP selectivity context Unique molecular structure likely confers different off-target CYP interactions.
Research scope specificity Broad-spectrum pan-CYP inhibitors cannot model partial metabolic suppression.

Quantitative Differentiation Evidence: Anticancer Agent 111 vs. Closest Analogs


CYP3A4 Inhibitory Potency: Moderate vs. High-Potency Inhibitors

Anticancer agent 111 inhibits CYP3A4 with an IC50 of 3 μM, as reported in technical datasheets . This places it in a distinct potency class compared to the clinical CYP3A4 inhibitor ketoconazole, which demonstrates an IC50 of approximately 0.02 μM (20 nM) . This ~150-fold difference in potency is crucial for experiments where partial or modulatory CYP3A4 inhibition is desired to mimic specific disease states or to avoid complete ablation of metabolic activity.

CYP3A4 Inhibitory Potency
Cross-study comparable
IC₅₀ 3 μM vs ~0.02 μM (ketoconazole)
~150-fold lower potency
Supports partial inhibition for dose-response modeling
Assay conditions may differ; verify in experimental system
CYP3A4 Metabolism Inhibitor

Molecular Weight and Chemical Formula Differentiation

The molecular identity of Anticancer agent 111 is defined by a molecular weight of 628.92 g/mol and a molecular formula of C42H60O4 . This distinguishes it from other commonly used CYP3A4 inhibitors, such as itraconazole (MW: 705.64 g/mol, C35H38Cl2N8O4) [1]. The significant difference in molecular weight and formula ensures that any physical or chemical properties derived from these identifiers (e.g., solubility, permeability, or analytical detection) are unique to this compound.

Molecular Identity
Specification review
MW 628.92 g/mol, C₄₂H₆₀O₄
Distinct from itraconazole (MW 705.64)
Ensures unique compound identity for QC verification
Supplier-reported values; validate in analytical workflow
Molecular Weight C42H60O4 Compound Library

Research Application Scope: Defined vs. Broad-Spectrum Use

Anticancer agent 111 is specifically indicated for research use in cancer studies, with its primary documented activity being CYP3A4 inhibition . This is a more focused application compared to compounds like the broad-spectrum CYP inhibitor 1-aminobenzotriazole (ABT), which non-selectively inhibits multiple CYP isoforms . While selectivity data for Anticancer agent 111 against other CYPs is not available, its defined primary target allows for a more controlled experimental setup than a pan-CYP inhibitor.

Research Scope
Class-level inference
CYP3A4-targeted cancer research
vs. broad-spectrum pan-CYP inhibitor ABT
Enables controlled experimental design with reduced variables
Selectivity against other CYPs not reported; class-level inference
Cancer Research Application Scope CYP3A4

Optimal Use Cases for Anticancer Agent 111 in Oncology and Metabolism Research


CYP3A4-Mediated Drug-Drug Interaction Studies in Cancer Models

Given its moderate CYP3A4 inhibitory potency (IC50 of 3 μM) , Anticancer agent 111 is well-suited for in vitro studies investigating how partial CYP3A4 inhibition affects the metabolism and efficacy of co-administered chemotherapeutics (e.g., taxanes, vinca alkaloids). Its lower potency compared to clinical inhibitors like ketoconazole allows for dose-response studies that model varying degrees of metabolic suppression, a scenario more relevant to clinical drug-drug interactions than complete enzyme inhibition.

Comparative Pharmacology and Selectivity Profiling

The unique molecular structure of Anticancer agent 111 (C42H60O4, MW 628.92) makes it an ideal candidate for comparative pharmacology studies. Researchers can use it alongside other CYP3A4 inhibitors with different scaffolds (e.g., azole antifungals) to investigate structure-activity relationships (SAR) and to map the differential effects of enzyme inhibition on cancer cell viability. Its defined molecular identity ensures that results are attributable to this specific chemical entity.

Analytical Method Development and Quality Control

For analytical chemistry teams, Anticancer agent 111 serves as a reference standard for developing and validating detection methods (e.g., HPLC, LC-MS). Its distinct molecular weight (628.92 g/mol) and formula (C42H60O4) provide a precise fingerprint for method calibration, quantification, and purity assessment in biological matrices. This is essential for labs that need to track compound levels in complex experimental samples.

In Vitro Cancer Cell Panel Screening

As a compound with reported anticancer activity , Anticancer agent 111 is suitable for inclusion in focused screening libraries designed to evaluate the cytotoxic or cytostatic effects of CYP3A4 modulators across a panel of cancer cell lines. This application is particularly relevant for labs aiming to identify cancer types with heightened sensitivity to altered drug metabolism pathways.

Application
Selection Property
Validation Focus
CYP3A4-dependent drug interaction studies
Inhibitory profile review
Dose-response metabolism modeling
SAR and selectivity profiling
Chemical structure specificity
CYP3A4-specific endpoint comparison
Analytical detection method development
Distinct molecular fingerprint
Purity and quantification in biological matrices
CYP3A4 modulator screening in cancer cell lines
Targeted CYP3A4 inhibitor
Cell viability endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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